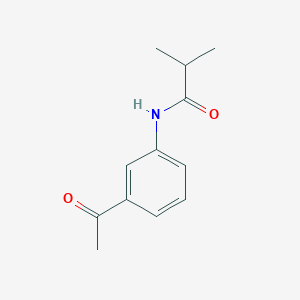

![molecular formula C5H5N3O5 B2571147 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid CAS No. 2104693-52-7](/img/structure/B2571147.png)

2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

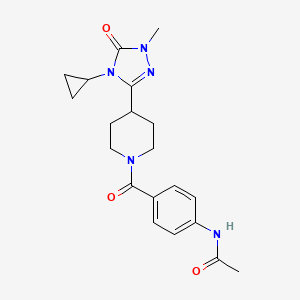

The compound “2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid” is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3,5-triazines can generally be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Chemical Reactions Analysis

1,3,5-Triazine derivatives are known to undergo a variety of chemical reactions. For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Scientific Research Applications

Adsorption and Thermodynamics

2,4,5-Trichlorophenoxy acetic acid (2,4,5-T), a compound related to 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid, has been studied for its adsorption behavior on the surface of poly-o-toluidine Zr(IV)phosphate. This study is significant in understanding the thermodynamic parameters like Freundlich and Langmuir constants in the context of cation-exchangers, highlighting its utility in the field of environmental science and agriculture (Khan & Akhtar, 2011).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of compounds similar to this compound has been conducted, demonstrating their potential to form stable metal complexes. This highlights its significance in the field of coordination chemistry and materials science (Filippova et al., 2005).

Redox-Neutral α-Oxygenation of Amines

A study on the redox-neutral α-oxygenation of amines catalyzed by acetic acid, involving compounds structurally related to this compound, contributes significantly to the field of organic chemistry. This research offers insights into catalytic efficiency and mechanisms in organic transformations (Richers et al., 2014).

Pesticide Sensitive Membrane Electrode

The development of pesticide-sensitive membrane electrodes using materials related to this compound, as described in one of the studies, underscores its application in analytical chemistry, particularly in the detection and monitoring of pesticides (Khan & Akhtar, 2011).

Environmental Impact

Studies investigating the environmental impact of compounds structurally similar to this compound, particularly in the context of herbicide usage and its ecological consequences, offer critical insights for environmental science and toxicology (Gandhi et al., 2000).

Multianalyte Analysis

The development of immuno-arrays for multianalyte analysis of pesticides including compounds structurally similar to this compound indicates its application in bioanalytical chemistry and environmental monitoring (Bhand et al., 2005).

Biochemical and Toxicological Studies

Research on the biochemical and toxicological effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, on human dental pulp stem cells (hDPSCs) contributes to the understanding of the biological impact of such chemicals, with implications for toxicology and stem cell research (Mahmoudinia et al., 2019).

Mechanism of Action

Mode of Action

Triazine derivatives are known to interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid . .

Properties

IUPAC Name |

2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O5/c9-2(10)1-13-5-7-3(11)6-4(12)8-5/h1H2,(H,9,10)(H2,6,7,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNCDHMPZYSSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=NC(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)

![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2571074.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)

![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)

![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571079.png)

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2571086.png)